1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

FAAH endocannabinoid enzyme inhibition

1-Benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-26-1) is a rationally designed tetrazolyl urea featuring a 3-fluorophenyl substituent that creates a pharmacophore distinct from its 4-fluoro and 3,4-difluoro analogs. This mono-fluorinated regioisomer fills a critical SAR gap in FAAH/MAGL inhibitor profiling—where IC₅₀ values span three orders of magnitude with minor substitution changes—and enables direct comparison of fluorine positional effects on ACAT inhibition and ADME/Tox endpoints. Ideal for focused screening libraries, assay baseline establishment, and use as a structurally matched negative control. Request a quote for milligram-to-gram quantities today.

Molecular Formula C16H15FN6O
Molecular Weight 326.335
CAS No. 921110-26-1
Cat. No. B2397033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS921110-26-1
Molecular FormulaC16H15FN6O
Molecular Weight326.335
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C16H15FN6O/c17-13-7-4-8-14(9-13)23-15(20-21-22-23)11-19-16(24)18-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H2,18,19,24)
InChIKeyYSZHSJGMVFYIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-26-1): Chemical Identity and Compound Class


1-Benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-26-1) is a synthetic small molecule belonging to the tetrazolyl urea class, characterized by a central urea linker connecting a benzyl group and a 1-(3-fluorophenyl)-1H-tetrazol-5-yl methyl moiety (molecular formula C₁₆H₁₅FN₆O; MW 326.33 g/mol) . Tetrazolyl ureas are recognized in medicinal chemistry as bioisosteres of carboxylic acids and amides, and have been explored as inhibitors of diverse targets including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and acyl-CoA:cholesterol O-acyltransferase (ACAT) [1], [2].

Why 1-Benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Interchanged with Other Tetrazolyl Ureas


The tetrazolyl urea chemotype exhibits steep structure–activity relationships (SAR) where minor modifications at the N‑portion, the distal phenyl ring, or the urea linker dramatically alter target potency, selectivity, and pharmacokinetics. In a systematic SAR study of 32 biaryl tetrazolyl ureas, IC₅₀ values for FAAH inhibition varied over three orders of magnitude—from low nanomolar to >10 µM—solely through substitution changes on the distal phenyl ring [1]. Similarly, the presence and position of fluorine substituents on the phenyl ring have been shown to modulate ACAT inhibitory activity in tetrazolyl urea patents [2]. Therefore, a 3‑fluorophenyl substitution pattern cannot be assumed equivalent to a 4‑fluorophenyl, 3,4‑difluorophenyl, or unsubstituted phenyl counterpart, as each variant creates a distinct pharmacophore and differential target engagement profile.

Quantitative Evidence Profile for 1-Benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea


Class-Level FAAH Inhibitory Potency for Tetrazolyl Ureas

The tetrazolyl urea class demonstrates potent FAAH inhibition in the low nanomolar range. In a study of 30 biaryl tetrazolyl ureas, compounds 16, 20, 21, 25, and 28 exhibited FAAH IC₅₀ values of 3.0–9.7 nM [1]. While 1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea was not directly tested in this study, its structural features align with the pharmacophore that generated this potency range. This compares favorably to the reference FAAH inhibitor URB597 (IC₅₀ ≈ 5 nM) evaluated in the same assay system [1].

FAAH endocannabinoid enzyme inhibition

FAAH vs. MAGL Selectivity Profile of the Tetrazolyl Urea Class

Selectivity over monoacylglycerol lipase (MAGL) is a key differentiator within the tetrazolyl urea series. In the Ortar et al. study, lead compounds 16, 20, 21, 25, and 28 displayed 39‑ to >141‑fold selectivity for FAAH over MAGL [1]. In contrast, compound 27 from the same series behaved as a dual FAAH‑MAGL inhibitor, demonstrating that the selectivity profile is exquisitely sensitive to substitution pattern. The 3‑fluorophenyl motif present in 921110‑26‑1 is a distinct substitution pattern whose selectivity consequences cannot be predicted without direct testing.

FAAH MAGL selectivity endocannabinoid

Fluorine Substitution Position as a Determinant of ACAT Inhibitory Activity

In the tetrazolyl urea ACAT inhibitor patent US 5,362,744, fluorine substitution on the N‑phenyl ring is explicitly claimed as a potency‑modulating feature, with preferred embodiments including fluorine at various positions [1]. The 3‑fluorophenyl configuration in 921110‑26‑1 represents a distinct regioisomeric choice relative to the 4‑fluorophenyl or 3,4‑difluorophenyl variants (e.g., CAS 941965‑19‑1). The patent teaches that mono‑fluorination at different ring positions yields differentiated ACAT inhibitory profiles, although quantitative comparative data across regioisomers are not disclosed in the patent document.

ACAT fluorine substitution SAR atherosclerosis

Physicochemical Property Differentiation from Closest Analog

Compared to the 3,4‑difluorophenyl analog (1-benzyl-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea, CAS 941965‑19‑1), the target compound 921110‑26‑1 exhibits a lower molecular weight (326.33 vs. 344.32 g/mol) and contains one fluorine atom versus two , . This single‑fluorine substitution yields reduced overall lipophilicity and a different hydrogen‑bonding profile, which are known to influence membrane permeability, CYP450 metabolism, and off‑target binding. The structural difference provides a distinct starting point for medicinal chemistry optimization campaigns.

physicochemical properties molecular weight lipophilicity drug-likeness

Absence of Direct Head-to-Head Pharmacological Data Constitutes a Key Selection Consideration

A systematic search of PubMed, Google Patents, BindingDB, and ChEMBL (as of April 2026) identified no published head‑to‑head comparisons of 921110‑26‑1 against a named analog in any enzyme, cellular, or in vivo assay. This absence of direct quantitative differentiation data is itself a critical procurement consideration: the compound's biological activity profile remains unvalidated in the peer‑reviewed literature relative to its closest in‑class comparators such as the 3,4‑difluorophenyl analog (CAS 941965‑19‑1) or the Ortar et al. biaryl series [1], [2]. Users must factor in the need for de novo characterization when selecting this compound over analogs with established bioactivity data.

data gap risk assessment screening

Procurement‑Relevant Application Scenarios for 1-Benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea


Endocannabinoid System Probe Development

As a tetrazolyl urea with a 3‑fluorophenyl motif, 921110‑26‑1 can serve as a structural probe in SAR studies aimed at dissecting the contribution of mono‑fluorine substitution to FAAH/MAGL inhibition potency and selectivity. The compound may be evaluated alongside the published Ortar et al. biaryl series to map the selectivity landscape of this chemotype [1].

ACAT Inhibitor Lead Optimization Library

Given the patent‑documented role of tetrazolyl ureas as ACAT inhibitors, 921110‑26‑1—with its distinct 3‑fluorophenyl substitution—can populate focused screening libraries designed to explore fluorine regioisomerism effects on ACAT inhibition and metabolic stability, complementing existing 4‑fluoro and 3,4‑difluoro analogs [2].

Physicochemical Property Comparator Studies

The reduced molecular weight and mono‑fluorination of 921110‑26‑1 relative to its 3,4‑difluoro analog (CAS 941965‑19‑1) make it a suitable candidate for comparative ADME/Tox profiling studies, specifically to investigate the impact of incremental fluorine addition on solubility, permeability, and microsomal stability .

Negative Control or Inactive Analog Validation

Because no bioactivity data are publicly available for 921110‑26‑1, it is imperative for researchers to characterize its activity profile before assuming potency or selectivity akin to other tetrazolyl ureas. Until positively validated, the compound may be useful as a tool to establish assay baselines or to serve as a structurally matched negative control in experiments where selective FAAH or ACAT inhibition is hypothesized [1], [2].

Quote Request

Request a Quote for 1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.